molecular formula C18H15F6PS B1616610 Triphenylsulfonium hexafluorophosphate CAS No. 57835-99-1

Triphenylsulfonium hexafluorophosphate

Cat. No.: B1616610
CAS No.: 57835-99-1
M. Wt: 408.3 g/mol
InChI Key: OFOZWFGJJSDVIP-UHFFFAOYSA-N
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Description

Triphenylsulfonium hexafluorophosphate (CAS 57835-99-1) is an ionic photoacid generator (PAG) belonging to the triarylsulfonium salt family, widely recognized for its role in initiating cationic polymerization upon exposure to ultraviolet (UV) light . This compound is a solid with a melting point of approximately 206 °C and should be stored in a cool, dark place, preferably under inert gas due to its hygroscopic nature . Its primary research value lies in its ability to generate a strong Brønsted acid, hexafluorophosphoric acid, upon photolysis. This photogenerated acid efficiently catalyzes cationic polymerization of epoxides and other monomers, making the compound a critical component in the formulation of advanced coatings, adhesives, inks, and materials for 3D printing . Furthermore, it is a key ingredient in chemically amplified photoresists for microlithography, which are essential to semiconductor and microchip manufacturing processes . The mechanism involves the photodecomposition of the triphenylsulfonium cation, which produces reactive species that lead to acid formation, thereby initiating chain-reaction polymerizations or deprotection reactions in a spatially controlled manner . Compared to diaryliodonium salts, triphenylsulfonium salts have a less favorable reduction potential, making them more selective in electron-transfer photosensitization processes . This product is intended for research applications only and is not for diagnostic, therapeutic, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triphenylsulfanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15S.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OFOZWFGJJSDVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886153
Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57835-99-1, 104558-95-4
Record name Triphenylsulfonium hexafluorophosphate
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Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Record name A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate; propylene carbonate
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Record name Triphenylsulphonium hexafluorophosphate(1-)
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Methodologies for Synthesis and Structural Modification of Triphenylsulfonium Hexafluorophosphate and Its Analogs

Contemporary Synthetic Routes to Triphenylsulfonium (B1202918) Hexafluorophosphate (B91526)

Modern synthetic approaches to triphenylsulfonium hexafluorophosphate prioritize efficiency, purity, and scalability, moving away from methods that use highly toxic or expensive reagents. google.comepo.org

A prevalent and effective method for preparing triarylsulfonium salts, including this compound, involves a two-step process culminating in a metathesis reaction. google.comepo.org This approach is often favored over the traditional "iodonium salt route," which is noted for its use of toxic iodonium (B1229267) salts and expensive reagents in the initial, lower-yielding step. google.comepo.org

The first step typically involves the reaction of an aryl Grignard reagent with a diarylsulfoxide. google.comchemicalbook.com For instance, a Grignard reagent prepared from chlorobenzene (B131634) can be reacted with diphenyl sulfoxide (B87167). chemicalbook.com This is followed by a metathetical reaction, also known as a double replacement or partner-swap reaction, where an intermediate salt, such as triphenylsulfonium bromide, is treated with a salt containing the desired anion. google.comyoutube.comyoutube.com To obtain the hexafluorophosphate salt, reagents like ammonium (B1175870) hexafluorophosphate or potassium hexafluorophosphate are used. google.comepo.org The reaction with ammonium hexafluorophosphate in acetonitrile (B52724), for example, results in the precipitation of the desired this compound, which can then be purified by recrystallization. google.comepo.org This final step is an ion exchange process driven by the formation of a stable product. youtube.comyoutube.com

A general representation of the metathesis step is: (C₆H₅)₃S⁺Br⁻ + NH₄⁺PF₆⁻ → (C₆H₅)₃S⁺PF₆⁻ + NH₄⁺Br⁻

This pathway is advantageous as it can produce high-purity crystalline products in high yield. google.comepo.org

Furthermore, the metathesis step can be performed efficiently in non-aqueous solvents like acetone (B3395972) or acetonitrile, which facilitates the isolation of the final product. google.comepo.org By avoiding the more hazardous and costly reagents of earlier methods, this optimized process represents a more viable route for the commercial-scale synthesis of this compound. google.comepo.org

Design and Synthesis of Novel Triphenylsulfonium Derivatives

Modifying the structure of the triphenylsulfonium cation or its counter-ion allows for the fine-tuning of its properties, such as thermal stability, solubility, and acid-generating efficiency, for specific applications. rsc.orgresearchgate.net

The introduction of alkyl or aryl substituents onto the phenyl rings of the triphenylsulfonium cation is a key strategy for creating novel derivatives. nih.govresearchgate.net The synthesis of triarylsulfonium (TAS) salts with sterically demanding substituents has been explored to enhance properties like alkaline stability, which is crucial for applications such as anion exchange membranes. nih.govacs.orgresearchgate.net

Two primary methods for synthesizing these derivatives are:

Reactions with Arynes : Diaryl sulfides or sulfoxides can react with arynes, generated in situ, to produce triarylsulfonium salts. nih.govacs.org Studies have shown that using diaryl sulfoxides generally results in higher yields compared to diaryl sulfides. nih.govacs.org

Friedel-Crafts Reactions : The reaction of a diaryl sulfoxide with an aromatic compound in the presence of an acid, such as trifluoromethanesulfonic anhydride, can effectively produce sterically bulky TAS salts in good yields. nih.govacs.org

These methods allow for the creation of cations like tris(2,5-dimethylphenyl)sulfonium and bis(2,5-dimethylphenyl)mesitylsulfonium. researchgate.netacs.org The increased steric bulk around the central sulfur atom has been shown to dramatically improve the cation's resistance to alkaline degradation. researchgate.net For example, bis(2,5-dimethylphenyl)mesitylsulfonium exhibits significantly higher alkaline resistance than conventional quaternary ammonium cations. researchgate.net

The synthesis of various substituted sulfonium (B1226848) salts is summarized in the table below.

Interactive Table: Synthesis of Substituted Triarylsulfonium (TAS) Salts
Starting Materials (Sulfoxide/Sulfide (B99878) + Aryne or Aromatic)Reaction TypeProduct CationYield (%)Reference
Diphenyl Sulfide + Benzyne precursorAryne AdditionTriphenylsulfonium- nih.gov
Bis(2,5-dimethylphenyl) Sulfide + Benzyne precursorAryne Addition(2,5-Dimethylphenyl)diphenylsulfonium- nih.gov
Diphenyl Sulfide + 3,6-Dimethylbenzyne precursorAryne Addition(3,6-Dimethylphenyl)diphenylsulfonium44 nih.gov
Bis(2,5-dimethylphenyl) Sulfoxide + p-XyleneFriedel-CraftsTris(2,5-dimethylphenyl)sulfonium60 acs.org
Biphenyl Sulfoxide + Biphenyl SulfideCondensation4-(Phenylthio)triphenylsulfonium87.6 researchgate.net

Different counter-ions can be introduced via metathesis, allowing for the synthesis of a wide variety of salts from a common intermediate like triphenylsulfonium bromide. google.com For example, reacting the bromide salt with ammonium hexafluorophosphate yields the hexafluorophosphate salt, while using potassium hexafluoroantimonate yields the hexafluoroantimonate salt. google.com

The influence of the counter-ion is particularly significant in photoacid generator (PAG) performance for lithography. researchgate.netnih.gov Studies have shown that the structure of the anion can influence the acid diffusion behavior and mobility within a resist film. google.com A comprehensive evaluation of PAGs with different anions like p-toluenesulfonate (pTS-), 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS-), and triflate (TF-) revealed that the anion's structure affects the acidity of the photogenerated acid and the energy required for photolysis. nih.gov For instance, the gas-phase proton affinity values indicate an increasing acidity strength in the order of pTS- < TFMBS- < TF-. nih.gov The counter-ion can also impact the glass transition temperature and moisture sorption behavior of amorphous organic salts. nih.gov

Interactive Table: Properties Influenced by Counter-Ion in Onium Salts
CationCounter-IonInfluenced PropertyObservationReference
TriphenylsulfoniumHexafluorophosphate (PF₆⁻)Lithographic PerformanceStandard PAG for photolithography.
TriphenylsulfoniumHexafluoroantimonate (SbF₆⁻)AcidityGenerates a stronger acid (HSbF₆) than HPF₆. tcichemicals.com
TriphenylsulfoniumTriflate (CF₃SO₃⁻), Nonaflate (C₄F₉SO₃⁻)Lithographic PerformanceInfluences photospeed and line edge roughness. researchgate.net
Triphenylsulfoniump-Toluenesulfonate (pTS⁻)Photolysis EnergyDisplayed the lowest photolysis reaction energy among tested anions. nih.gov
Propranolol / NicardipineVariousGlass Transition Temp. (Tg)Tg was dependent on the counterion used to form the amorphous salt. nih.gov

To address issues such as PAG migration and volatility in photoresist films, researchers have developed polymer-bound triphenylsulfonium salts. nih.govingentaconnect.comresearchgate.net In this design, the sulfonium salt is covalently attached to a polymer backbone, either as a side chain or within the main chain. nih.govingentaconnect.com

A common approach involves the synthesis of a monomer containing the triphenylsulfonium salt moiety, which is then copolymerized with other monomers to form the desired resist polymer. nih.govingentaconnect.com For example, a novel acrylic monomer, triphenylsulfonium salt methyl methacrylate (B99206) (TPSMA), has been synthesized and copolymerized with methyl methacrylate (MMA) to create a polymer-bound PAG. nih.gov Similarly, terpolymers incorporating TPSMA have been synthesized for use as positive tone photoresists. ingentaconnect.com

These polymer-bound PAGs offer several advantages over traditional systems where the PAG is simply blended with the polymer. researchgate.netresearchgate.net They can improve lithographic performance by enhancing sensitivity and resolution while reducing line width roughness. nih.govresearchgate.net Studies comparing PAG-bound polymers to PAG-blend polymers suggest that incorporating the PAG into the polymer can improve acid diffusion control and may lead to higher resolution patterning. researchgate.net

Crystallographic Analysis of this compound and Related Salts

The three-dimensional arrangement of ions in the solid state is fundamental to understanding the physical and chemical properties of ionic compounds. For triphenylsulfonium salts, X-ray crystallography provides precise details on molecular geometry, bond parameters, and the nature of intermolecular forces that govern the crystal lattice.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the atomic arrangement within a crystal. ub.edu Studies on triphenylsulfonium (TPS) salts reveal common structural motifs, particularly a distorted trigonal-pyramidal geometry around the central sulfur atom in the cation. nih.goviucr.orggeorgiasouthern.edunih.gov

The crystal structure of this compound ([TPS][PF₆]) has been determined through single-crystal X-ray diffraction. nih.goviucr.org It crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n. nih.goviucr.orggeorgiasouthern.edudntb.gov.uaresearchgate.net The asymmetric unit of the crystal contains one formula unit of [TPS][PF₆]. nih.goviucr.org The sulfur atom in the triphenylsulfonium cation displays the characteristic distorted trigonal-pyramidal geometry, with C–S–C bond angles measured at 105.20(13)°, 104.70(13)°, and 102.96(14)°. nih.gov The sulfur-carbon bond distances are all similar, falling within the range of 1.787(3) to 1.790(3) Å. nih.gov

Crystallographic Data for this compound ([TPS][PF₆])

ParameterValueReference
Chemical FormulaC₁₈H₁₅S⁺ · PF₆⁻ nih.goviucr.org
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.goviucr.orgdntb.gov.uaresearchgate.net
C1—S1—C7 Angle105.20 (13)° nih.gov
C1—S1—C13 Angle104.70 (13)° nih.gov
C7—S1—C13 Angle102.96 (14)° nih.gov
S—C Bond Length Range1.787 (3) - 1.790 (3) Å nih.gov

Comparative crystallographic studies have been conducted on other triphenylsulfonium salts, such as the triiodide ([TPS][I₃]) and perchlorate (B79767) ([TPS][ClO₄]) analogs. iucr.orgdntb.gov.ua Like the hexafluorophosphate salt, [TPS][I₃] also crystallizes in the monoclinic P2₁/n space group. iucr.orggeorgiasouthern.edudntb.gov.ua In contrast, [TPS][ClO₄] crystallizes in the P2₁ space group and its asymmetric unit contains two distinct salt units. iucr.orggeorgiasouthern.edudntb.gov.ua Despite these differences in symmetry and packing, the geometry of the triphenylsulfonium cation remains remarkably consistent across these salts, with S–C bond lengths typically ranging from 1.77 to 1.80 Å and C–S–C bond angles falling between 102° and 106°. iucr.orgnsf.govresearchgate.net

Comparison of Crystallographic Data for Triphenylsulfonium Salts

CompoundCrystal SystemSpace GroupCation GeometryReference
[TPS][PF₆]MonoclinicP2₁/nDistorted trigonal-pyramidal nih.goviucr.org
[TPS][I₃]MonoclinicP2₁/nDistorted trigonal-pyramidal iucr.orggeorgiasouthern.edu
[TPS][ClO₄]MonoclinicP2₁Distorted trigonal-pyramidal iucr.orggeorgiasouthern.edu

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dictated by a network of non-covalent interactions. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, reveals that the packing is dominated by hydrogen-based interactions. nih.goviucr.org For the triphenylsulfonium cation, the most significant contacts are H···H (38.9%), H···F (29.4%), and H···C (22.1%). nih.goviucr.org Conversely, for the hexafluorophosphate anion, F···H contacts are overwhelmingly dominant, accounting for 92.4% of the intermolecular interactions. nih.goviucr.org

These interactions, particularly the numerous H···F contacts between the hydrogen atoms of the phenyl rings and the fluorine atoms of the anion, are the primary forces organizing the ions in the crystal lattice. nih.goviucr.orgresearchgate.net This network of interactions results in the formation of zigzag chains composed of cations and anions that propagate along the b-axis direction of the crystal. nih.goviucr.orgresearchgate.net Notably, analysis of the crystal structure shows no evidence of significant π–π stacking between the phenyl rings of adjacent cations, a feature that is sometimes observed in other aromatic salts. iucr.orggeorgiasouthern.edudntb.gov.uaresearchgate.net The absence of such interactions indicates that the crystal packing is primarily governed by the electrostatic and hydrogen-bonding-type contacts between the cation and anion. iucr.orgdntb.gov.ua

In related salts, a similar reliance on hydrogen-based contacts is observed, with the specific nature of the interaction being dependent on the anion. iucr.orggeorgiasouthern.edudntb.gov.ua For instance, in [TPS][I₃] and [TPS][ClO₄], the packing is influenced by I···H and O···H contacts, respectively, which also organize the ions into chain-like or ribbon-like arrangements. iucr.orggeorgiasouthern.edudntb.gov.ua

Fundamental Photochemistry and Mechanistic Elucidation of Photoacid Generation

Primary Photolytic Cleavage Mechanisms of the Sulfonium (B1226848) Cation

Upon absorbing ultraviolet (UV) light, the triphenylsulfonium (B1202918) cation is promoted to an excited electronic state. wikipedia.org The subsequent decay of this excited state primarily involves the cleavage of a carbon-sulfur (C-S) bond, which can proceed through two distinct mechanistic pathways: homolytic and heterolytic scission. ibm.comosti.gov The direct irradiation of triphenylsulfonium salts is proposed to occur from the singlet excited state, leading to a predominance of heterolytic cleavage, though some homolytic cleavage also occurs. ibm.comosti.gov In contrast, triplet-sensitized photolysis favors the homolytic cleavage pathway. ibm.comresearchgate.net

The primary photochemical event for the triphenylsulfonium cation is the scission of the C-S bond. ibm.comnih.gov Direct photolysis leads to two competing cleavage pathways:

Heterolytic Cleavage : This pathway involves the asymmetric breaking of the C-S bond, where the bonding electrons remain with the sulfur atom. This process results in the formation of a phenyl cation and a molecule of diphenyl sulfide (B99878). ibm.com This pathway is considered predominant during direct irradiation from the singlet excited state. ibm.comosti.gov

Homolytic Cleavage : This pathway involves the symmetric breaking of the C-S bond, with each fragment retaining one of the bonding electrons. This generates a phenyl radical and a diphenylsulfinyl radical cation. ibm.comnih.gov This route is the main pathway when the reaction proceeds via the triplet excited state, which can be achieved through triplet sensitization. ibm.com

These initial cleavage events create highly reactive species that are confined within a "cage" of surrounding solvent or polymer matrix molecules. ibm.comresearchgate.net The subsequent reactions of these caged species determine the final product distribution. researchgate.net An "in-cage" fragmentation-recombination mechanism leads to the formation of rearrangement products like 2-, 3-, and 4-phenylthiobiphenyl. ibm.comresearchgate.net Conversely, species that diffuse out of this initial cage can undergo "cage-escape" reactions with the surrounding medium. researchgate.net The formation of diphenyl sulfide is considered a primary cage-escape reaction product. researchgate.net

The C-S bond scission directly produces a set of highly reactive intermediates. The specific intermediates formed are dependent on the cleavage pathway. ibm.com

From Heterolytic Cleavage :

Phenyl Cation (C₆H₅⁺) : A high-energy carbocation. ibm.com

Diphenyl Sulfide ((C₆H₅)₂S) : A stable sulfide molecule formed concurrently. ibm.com

From Homolytic Cleavage :

Phenyl Radical (C₆H₅•) : A neutral radical species. ibm.comnih.gov

Diphenylsulfinyl Radical Cation ([(C₆H₅)₂S]•⁺) : A radical cation that is a key intermediate in the acid generation process. ibm.comnih.gov

These primary intermediates, particularly the phenyl radical and the diphenylsulfinyl radical cation, can react further, often with the solvent or other components of the matrix, to ultimately produce the Brønsted acid. ibm.comnih.gov For instance, the radical intermediates can abstract hydrogen atoms from the surrounding environment to initiate the acid formation cascade. nih.govbeilstein-journals.org

Kinetics of Photoacid Generation

The efficiency and rate of photoacid generation are critical parameters for the practical application of triphenylsulfonium hexafluorophosphate (B91526). These kinetics are quantified by the quantum yield and are influenced by the specifics of the irradiation conditions.

The quantum yield of photoacid generation (ΦH⁺) is a measure of the efficiency of the photochemical process, defined as the number of acid molecules produced per photon absorbed. For triarylsulfonium salts, this value can be quite high, though it is sensitive to the molecular structure and the surrounding environment. researchgate.net Quantum yields for various sulfonium salt photoacid generators (PAGs) have been reported to range from 0.01 to 0.4. rsc.org Studies on onium compounds irradiated at 254 nm have shown high quantum yields ranging from 0.23 to 0.85. researchgate.net The efficiency of acid generation is also dependent on the counter-ion (anion), with an established order of reactivity: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻. mdpi.com

Quantum Yields (ΦH⁺) of Photoacid Generation for Selected Sulfonium Salts
Sulfonium Salt DerivativeIrradiation Wavelength (nm)Quantum Yield (ΦH⁺)Source
PI-EtO3650.65 mdpi.com
PI-EtO4250.20 mdpi.com
PI-CF33650.60 mdpi.com
PI-CF34250.31 mdpi.com
PAG-PNot Specified0.58 mdpi.com
PAG-PSNot Specified0.50 mdpi.com
Various Onium PAGs2540.23 - 0.85 researchgate.net
Novel Sulfonium PAGsNot Specified0.01 - 0.4 rsc.org

Role of Hydrogen Donors and Environmental Factors in Acid Generation

Solvents are a primary source of these hydrogen atoms. ibm.com In environments containing alcohols or ethers, the radical species can abstract a hydrogen atom from the carbon alpha to the oxygen atom. nih.govbeilstein-journals.org For instance, studies in methanol (B129727) and acetonitrile (B52724) have shown that the fragmentation products react with the solvent to form the acid. nih.gov The resulting proton combines with the hexafluorophosphate anion (PF₆⁻) to yield the final strong acid.

The physical environment also plays a crucial role. ibm.comresearchgate.net In viscous media, such as polymer films, the "cage effect" is more pronounced. researchgate.net This favors the in-cage recombination of the primary photoproducts to form rearrangement products (e.g., phenylthiobiphenyls) over the cage-escape pathway that leads to diphenyl sulfide. ibm.comresearchgate.net The efficiency of acid generation can also differ between solvents; for example, higher efficiencies have been observed in dichloromethane (B109758) compared to the more polar solvent acetonitrile. mdpi.com These factors highlight the intricate interplay between the primary photochemical event and the surrounding medium in dictating the final efficiency and product distribution of the photoacid generation process.

Secondary Photochemical Reactions and Byproduct Formation

Following the primary photochemical events, the reactive intermediates generated from the photolysis of triphenylsulfonium hexafluorophosphate can undergo further reactions, leading to the formation of various byproducts. These secondary processes are influenced by factors such as the reaction medium and the presence of other chemical species.

The photodecomposition of triphenylsulfonium salts results in a variety of products, arising from both in-cage and cage-escape pathways. ibm.comibm.com Direct irradiation of triphenylsulfonium salts has been shown to produce previously unreported rearrangement products, phenylthiobiphenyls, in addition to the commonly known diphenyl sulfide. ibm.comosti.gov Specifically, photolysis in solution or polymer films yields 2-, 3-, and 4-phenylthiobiphenyl isomers. ibm.comresearchgate.net

In addition to these major products, other byproducts have been identified. For instance, upon irradiation at 193 nm in a poly(methyl methacrylate) (PMMA) film, two previously unreported photoproducts, triphenylene (B110318) and dibenzothiophene (B1670422), were detected. rsc.org The formation of these products is believed to occur through in-cage, secondary photochemical reactions, where 2-(phenylthio)biphenyl converts to triphenylene, and diphenylsulfide transforms into dibenzothiophene. rsc.org The environment plays a crucial role, as only trace amounts of these products were observed when the irradiation was carried out in an acetonitrile solution containing PMMA, highlighting the importance of topochemical factors. rsc.org

The photolysis of triphenylsulfonium salts can also lead to the formation of benzene (B151609) and other derivatives. ibm.com The specific byproducts and their relative yields can be influenced by the solvent, the presence of sensitizers, and the nature of the substituents on the phenyl rings. ibm.com

Table 1: Major Photodecomposition Products of this compound

Product Name Chemical Formula Formation Pathway Reference
Diphenyl sulfide (C₆H₅)₂S Cage-escape reaction ibm.comibm.comresearchgate.net
2-Phenylthiobiphenyl C₁₈H₁₄S In-cage fragmentation-recombination ibm.comresearchgate.netresearchgate.net
3-Phenylthiobiphenyl C₁₈H₁₄S In-cage fragmentation-recombination ibm.comresearchgate.net
4-Phenylthiobiphenyl C₁₈H₁₄S In-cage fragmentation-recombination ibm.comresearchgate.net
Triphenylene C₁₈H₁₂ Secondary in-cage reaction of 2-(phenylthio)biphenyl rsc.org
Dibenzothiophene C₁₂H₈S Secondary in-cage reaction of diphenylsulfide rsc.org
Benzene C₆H₆ Formed from triplet excited state ibm.com

The formation of photoproducts from this compound is governed by the interplay between "in-cage" and "cage-escape" mechanisms. ibm.comibm.com Upon photoexcitation, the salt undergoes cleavage to form a pair of reactive intermediates, which are initially confined within a solvent cage.

In-cage reactions occur when these intermediates recombine within the solvent cage before they can diffuse apart. ibm.com This process is favored in environments of high viscosity, such as polymer films or viscous solutions, and in the solid state. ibm.comresearchgate.net The primary in-cage products are the phenylthiobiphenyl isomers (2-, 3-, and 4-), which result from the recombination of the initially formed radical or cationic fragments. ibm.comresearchgate.netresearchgate.net

Cage-escape reactions , on the other hand, take place when the intermediates diffuse out of the solvent cage and react with the surrounding solvent or other molecules. ibm.com The primary cage-escape product is diphenyl sulfide. ibm.comresearchgate.net Both in-cage and cage-escape pathways contribute to the generation of the desired Brønsted acid. ibm.comresearchgate.net

Comparative Photochemical Reactivity of this compound with Other Onium Salts

This compound belongs to a broader class of onium salts, which also includes iodonium (B1229267) salts. While both sulfonium and iodonium salts are effective photoacid generators, their photochemical reactivity exhibits notable differences.

The fundamental photochemistry of diaryliodonium and triarylsulfonium salts involves photoinduced fragmentation to generate reactive species. researchgate.net However, the nature of these species and the subsequent reaction pathways can differ. Direct photolysis of triphenylsulfonium salts proceeds from the singlet excited state, leading to both heterolytic and homolytic cleavage. ibm.comosti.gov In contrast, triplet sensitization of triphenylsulfonium salts leads to the formation of a triplet geminate radical pair. ibm.com

Diaryliodonium salts also undergo both heterolytic and homolytic cleavage upon direct photolysis, with the former being the predominant pathway. researchgate.net Triplet sensitization of diaryliodonium salts, however, favors the formation of products from homolytic cleavage. researchgate.net

A key difference lies in the nucleofugality (leaving group ability) of the resulting neutral species. The nucleofugality of diaryl or dialkyl sulfides is generally lower than that of iodoarenes. nih.gov This can result in a comparatively reduced reactivity for sulfonium-type reagents in certain reactions. nih.gov For instance, in the generation of diazomethyl radicals under photochemical conditions, iodonium-derived precursors have been observed to lead to more effective radical generation and shorter reaction times compared to sulfonium salts. nih.gov

While both sulfonium and iodonium salts can be photosensitized to respond to longer wavelengths of light through electron transfer processes, the specific efficiencies and reaction mechanisms can vary depending on the sensitizer (B1316253) and the onium salt structure. researchgate.netsemanticscholar.org

Table 2: Comparison of Photochemical Properties of Triphenylsulfonium and Diphenyliodonium Salts

Property Triphenylsulfonium Salts Diphenyliodonium Salts Reference
Primary Photolysis Pathway (Direct) Predominantly heterolytic cleavage from singlet excited state, with some homolytic cleavage. Predominantly heterolytic cleavage, with some homolytic cleavage. ibm.comosti.govresearchgate.net
Primary Photolysis Pathway (Triplet Sensitized) Forms triplet geminate radical pair. Favors products from homolytic cleavage. ibm.comresearchgate.net
Major In-Cage Products Phenylthiobiphenyls Iodobiphenyls researchgate.net
Major Cage-Escape Product Diphenyl sulfide Iodobenzene researchgate.net
Nucleofugality of Leaving Group Lower (e.g., diphenyl sulfide) Higher (e.g., iodobenzene) nih.gov
Relative Reactivity in Radical Generation Can be less effective than iodonium salts in some cases. Often more effective in radical generation. nih.gov

Advanced Applications in Polymer Science and Lithography

Cationic Photopolymerization Initiated by Triphenylsulfonium (B1202918) Hexafluorophosphate (B91526)

Triphenylsulfonium hexafluorophosphate is a highly effective photoinitiator for cationic polymerization, a process where monomers with electron-donating groups are linked together to form polymers. uychem.comencyclopedia.pub Upon irradiation with ultraviolet (UV) light or an electron beam, the triphenylsulfonium cation absorbs the energy, leading to the cleavage of a carbon-sulfur bond. san-apro.co.jp This generates a Brønsted acid (in this case, hexafluorophosphoric acid, HPF₆) which then initiates the polymerization of various monomers. uychem.comsan-apro.co.jpmdpi.com The efficiency of this process is influenced by the nature of the counter-anion, with hexafluorophosphate (PF₆⁻) being highly effective due to its non-nucleophilic nature and the large size of the anion, which leads to more active propagating cationic species. mdpi.commdpi.com

Mechanisms of Ring-Opening Polymerization (e.g., Epoxides, Vinyl Ethers, Oxetanes)

The photogenerated acid from this compound is a potent catalyst for the ring-opening polymerization of cyclic monomers like epoxides, vinyl ethers, and oxetanes. wikipedia.orgmdpi.com

Epoxides: The process begins when the proton from the photogenerated acid coordinates with the oxygen atom of the epoxy ring, creating a protonated epoxide. san-apro.co.jp This protonated species is a highly reactive electrophile. Another epoxide monomer then acts as a nucleophile, attacking the protonated ring and causing it to open. san-apro.co.jp This step forms a new, larger oxonium ion, which can then be attacked by another monomer, propagating the polymer chain. san-apro.co.jp The polymerization of cyclohexene (B86901) oxide, for instance, can be rapidly initiated by triphenylsulfonium salts. mdpi.com

Vinyl Ethers: Cationic polymerization of vinyl ethers is also readily initiated by the acid generated from this compound. The proton adds to the double bond of the vinyl ether, forming a carbocation. This carbocation is the active center that propagates the polymerization by adding to the double bond of subsequent vinyl ether monomers.

Oxetanes: Oxetanes, which are four-membered cyclic ethers, undergo ring-opening polymerization in a manner similar to epoxides. radtech.org The high ring strain of oxetanes makes them susceptible to acid-catalyzed ring-opening. radtech.org The polymerization of oxetane (B1205548) initiated by hexafluorophosphate salts can be rapid, though the kinetics can be complex, involving different types of oxonium ion intermediates. researchgate.net The basicity of the oxygen in oxetanes is higher than in epoxides, which also influences their reactivity in cationic polymerization. radtech.org

Kinetics of Polymerization in Various Monomer Systems

The kinetics of cationic polymerization initiated by this compound can vary significantly depending on the monomer system.

For epoxides , the polymerization rate is influenced by factors such as the structure of the epoxide, the concentration of the photoinitiator, and the intensity of the light source. mdpi.com For example, cycloaliphatic epoxides like cyclohexene oxide polymerize rapidly upon UV irradiation in the presence of triphenylsulfonium salts. mdpi.comradtech.org

The polymerization of oxetanes using hexafluorophosphate salt initiators can exhibit rapid initiation and initial polymerization rates. researchgate.net However, the reaction may slow down as different, more stable oxonium ion intermediates are formed during the process. researchgate.net

The reactivity in ring-opening polymerization is also tied to the counter-anion of the sulfonium (B1226848) salt. Studies have shown that for the polymerization of cyclohexene oxide, the reactivity follows the order: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. mdpi.com This highlights the crucial role of the non-coordinating nature and size of the anion in the propagation step. mdpi.commdpi.com

Monomer SystemInitiatorKey Kinetic FeaturesControlling Factors
Epoxides (e.g., Cyclohexene Oxide)This compoundRapid polymerization upon UV irradiation. mdpi.comMonomer structure, initiator concentration, light intensity. mdpi.com
Vinyl EthersThis compoundFast propagation due to reactive carbocation intermediates.Monomer purity, temperature, solvent polarity.
OxetanesThis compoundRapid initiation and initial polymerization, may slow down over time. researchgate.netFormation of stable oxonium ion intermediates. researchgate.net

Dual-Cure Systems and Hybrid Polymer Networks

This compound is also utilized in dual-cure systems, which combine two different curing mechanisms, typically UV and thermal curing, in a single formulation. rsc.orgresearchgate.net This approach allows for the creation of materials with tailored properties and can overcome some limitations of a single cure method, such as the limited penetration depth of UV light. researchgate.net

In a typical dual-cure system, a photoinitiator like this compound is combined with a thermal initiator. google.com Upon UV exposure, the photoinitiator generates acid, initiating cationic polymerization in the light-accessible areas. mdpi.com The heat generated from this exothermic photopolymerization can then activate the thermal initiator, leading to further curing in areas shielded from the light. mdpi.com This synergistic effect can result in a more completely cured material in a shorter time. rsc.orgresearchgate.net

These systems are valuable for creating interpenetrating polymer networks (IPNs), where two or more polymer networks are synthesized in the presence of each other. digitallibrarynasampe.org For instance, an acrylate-epoxy IPN can be developed where the acrylate (B77674) component is cured via a free-radical mechanism initiated by one type of photoinitiator, and the epoxy component is cured cationically using this compound. digitallibrarynasampe.org This allows for the formation of complex polymer structures with enhanced mechanical and thermal properties.

This compound in Chemically Amplified Photoresist Technology

In the realm of microelectronics fabrication, this compound is a cornerstone of chemically amplified resist (CAR) technology. nih.govacs.orgsciencehistory.org Photoresists are light-sensitive materials used to create the intricate patterns on semiconductor wafers during photolithography. wikipedia.org

Fundamental Principles of Chemical Amplification

The concept of chemical amplification, introduced in the early 1980s, revolutionized photolithography by dramatically increasing the sensitivity of photoresists. sciencehistory.orgacademie-sciences.fr In a CAR system, the photoresist formulation contains a polymer resin with acid-labile protecting groups and a photoacid generator (PAG) like this compound. acs.orggoogle.com

The process works as follows:

Acid Generation : During exposure to radiation (e.g., deep-UV, EUV, or electron beam), the PAG absorbs the energy and generates a small amount of strong acid. academie-sciences.frgoogle.com

Catalytic Reaction : The wafer is then heated in a post-exposure bake (PEB) step. lithoguru.com The photogenerated acid diffuses through the polymer matrix and acts as a catalyst, cleaving the acid-labile protecting groups from the polymer backbone. google.comlithoguru.com A single acid molecule can catalyze hundreds or even thousands of these deprotection reactions, hence the term "chemical amplification." academie-sciences.frgoogle.com

Solubility Change : The removal of the protecting groups changes the solubility of the polymer in a developer solution. google.com In a positive-tone resist, the exposed (deprotected) regions become soluble and are washed away, while in a negative-tone resist, the exposed regions become insoluble. wikipedia.org

This catalytic process means that far fewer photons are needed to achieve the desired chemical change, significantly boosting the resist's sensitivity and allowing for higher manufacturing throughput. sciencehistory.orgwikipedia.org

Application in High-Resolution Lithography (EUV, Immersion, Electron Beam)

This compound and related onium salts are critical for high-resolution lithography techniques that define the smallest features in modern integrated circuits. nih.govrsc.orgwikipedia.org

EUV and Electron Beam Lithography : Extreme Ultraviolet (EUV) and Electron Beam (E-beam) lithography are leading technologies for next-generation semiconductor manufacturing, capable of producing features smaller than 20 nm. nih.govwikipedia.orgmq.edu.au Chemically amplified resists are essential for these techniques to achieve the required sensitivity. spie.orgnih.gov Upon exposure to high-energy EUV photons or electrons, the resist material generates secondary electrons, which then interact with the PAG molecules to produce acid. researchgate.net this compound is effective in this role, although optimizing CARs for EUV faces the "RLS trade-off," a fundamental challenge in simultaneously achieving high resolution, low line-width roughness (LWR), and high sensitivity. rsc.orgspie.org

Immersion Lithography : In 193 nm immersion lithography, a liquid with a high refractive index is placed between the final lens of the exposure tool and the photoresist-coated wafer. This technique enhances the resolution achievable with a given wavelength of light. CARs based on PAGs like this compound are the standard for this technology. However, the interaction between the immersion fluid (typically water) and the photoresist presents challenges, such as the potential leaching of PAG or quencher into the water, which must be carefully managed through resist formulation.

Lithography TechniqueRole of this compound (as PAG)Key Research Findings/Challenges
EUV LithographyGenerates acid upon interaction with secondary electrons produced by EUV photons. researchgate.netCrucial for improving resist sensitivity to compensate for low EUV source power. spie.org Faces the resolution/line-width roughness/sensitivity (RLS) trade-off. rsc.org
Immersion LithographyStandard PAG in 193 nm chemically amplified resists.Requires careful formulation to prevent leaching of components into the immersion fluid.
Electron Beam LithographyInitiates chemical amplification to enhance sensitivity to the electron beam dose. wikipedia.orgEnables high-resolution patterning for mask making and direct-write applications. nih.govmq.edu.au Acid diffusion control is critical for minimizing line-edge roughness. acs.org

Photoresist Formulation and Performance Optimization

The performance of chemically amplified resists (CARs), critical for high-resolution lithography, is intricately tied to the formulation of the photoresist, with the concentration of this compound playing a crucial role. The optimization of this formulation is a multi-parameter process aimed at balancing sensitivity, resolution, and line-width roughness (LWR).

The optimization process often involves the use of quenchers to control acid diffusion. Studies have demonstrated that by employing a high-efficiency PAG in conjunction with a higher concentration of a quencher, it is possible to improve both LWR and resolution. researchgate.net This approach compensates for the sensitivity loss typically associated with higher quencher loadings by ensuring sufficient acid generation. The interplay between the PAG and other components in the formulation is therefore critical for achieving desired lithographic outcomes.

Table 1: Illustrative Photoresist Composition and Imaging Results for E-Beam Lithography

This interactive table, based on findings from a study on fluoropolymer photoresists, demonstrates how different polymer and PAG combinations can affect the sensitivity of the resist. Note that the specific PAG in the commercial system (S01) is not identified but is representative of a conventional PAG.

Sample IDPolymerPAG (wt%)Optimized Dose (µC/cm²)
S01Non-fluorinated Polymer252
S02Fluoropolymer A2<14
S03Fluoropolymer B27
S04Fluoropolymer C23

Sensitized Photopolymerization Systems Utilizing this compound

This compound is a cornerstone of many sensitized photopolymerization systems, where it functions as a potent acid generator. Its utility is particularly notable in systems that are designed to be responsive to a broader range of light, including the visible spectrum, through the use of photosensitizers.

Electron Transfer Sensitization Mechanisms

The initiation of polymerization in sensitized systems containing this compound is predicated on the principle of photoinduced electron transfer. In this mechanism, a photosensitizer absorbs light at a wavelength where the onium salt itself is not reactive. Upon absorption of a photon, the photosensitizer is promoted to an excited state. In this energized state, it can donate an electron to the this compound.

Visible Light Photoinitiation Strategies

A significant area of research has been the development of photoinitiating systems that are active under visible light, driven by the advantages of using safer, more energy-efficient, and deeper-penetrating light sources like LEDs. This compound, which primarily absorbs in the UV region, can be effectively utilized in the visible range through the use of appropriate photosensitizers.

Commonly employed photosensitizers in these systems include compounds with strong absorption in the visible spectrum, such as camphorquinone (B77051), thioxanthone derivatives, and various dyes. rsc.org For example, the combination of camphorquinone as a photosensitizer and an amine co-initiator is a well-established system for dental applications. The addition of an onium salt like this compound to such a system can significantly enhance the polymerization kinetics.

Upon irradiation with visible light (e.g., blue light), the photosensitizer becomes excited and initiates an electron transfer reaction. In a three-component system, this can involve the excited photosensitizer interacting with an electron donor (like an amine) to form a radical, which can then reduce the onium salt. Alternatively, the excited photosensitizer can directly transfer an electron to the onium salt. The addition of an onium salt to a two-component photosensitizer/amine system has been shown to increase both the rate of polymerization and the final monomer conversion. rsc.org

The following table illustrates a typical formulation for a visible light-curable system for the polymerization of a multifunctional acrylate, highlighting the role of each component.

Table 2: Example Formulation for Visible Light Photopolymerization

ComponentFunctionTypical Concentration
Trimethylolpropane triacrylate (TMPTA)Monomer-
Squaraine dyePhotosensitizerVaries
Tetramethylammonium n-butyltriphenylborateCo-initiator (Electron Donor)Varies
This compound Co-initiator (Electron Acceptor) Varies

This table is based on a study that investigated the improvement in polymerization kinetics of a squaraine-sensitized system upon the addition of an onium salt. rsc.org

Influence of this compound on Polymer Network Properties

The concentration and reactivity of this compound as a photoinitiator have a profound impact on the final properties of the photopolymerized network. The structure and characteristics of the polymer network, such as crosslink density, glass transition temperature (Tg), and mechanical properties, are directly influenced by the initiation and polymerization kinetics, which are in turn controlled by the photoinitiator system.

An increase in the concentration of the photoinitiator generally leads to a higher rate of polymerization and can result in a higher crosslink density. researchgate.net However, the relationship is not always linear, and an optimal concentration often exists. Beyond this point, side reactions or premature termination can occur, potentially leading to a less homogeneous network with inferior properties. The crosslink density is a critical parameter that dictates many of the material's end-use characteristics. For instance, a higher crosslink density typically results in a higher glass transition temperature, increased hardness and modulus, and reduced swelling in solvents. aidic.it

The glass transition temperature (Tg) is a key indicator of the thermal properties of the polymer network. Research on photocurable acrylate systems has shown that the Tg can be tailored by adjusting the formulation, including the photoinitiator concentration. researchgate.net A study on diacrylate monomer polymerization found that the Tg of the resulting materials ranged from 2 to 83 °C, depending on the monomer ratios and, implicitly, the curing conditions influenced by the photoinitiator. researchgate.net

The mechanical properties of the polymer network, such as elastic modulus and hardness, are also strongly dependent on the degree of crosslinking. Studies on UV-cured polymers have demonstrated that increased crosslink density leads to a higher Young's modulus and stress at break, but a decrease in elongation at break, making the material more brittle. The choice and concentration of the photoinitiator, by influencing the crosslink density, are therefore crucial in designing materials with specific mechanical performance for various applications.

The following interactive table provides illustrative data on how the concentration of a photoinitiator and curing temperature can affect the properties of a photopolymerized urethane-acrylate network. While this data is not specific to this compound, it demonstrates the general trends that can be expected.

Table 3: Influence of Curing Conditions on Polymer Properties

Photoinitiator Conc. (% w/w)Curing Temperature (°C)Photopolymerization Rate (Rp,max x 10⁻² 1/s)Double Bond Conversion (%)Glass Transition Temp. (Tg, °C)
1254.56045
3256.27555
3507.88560
3908.49268

This data is based on a study of urethane-dimethacrylate photopolymerization and illustrates the coupled effects of initiator concentration and temperature on the polymerization kinetics and final material properties. researchgate.net

Computational Chemistry Approaches to Triphenylsulfonium Hexafluorophosphate Photochemistry

Electronic Structure Calculations of the Triphenylsulfonium (B1202918) Cation

The foundation of understanding the photochemistry of triphenylsulfonium hexafluorophosphate (B91526) lies in the accurate description of the electronic structure of its active component, the triphenylsulfonium (TPS) cation.

Geometric Structure: Single-crystal X-ray diffraction studies of triphenylsulfonium hexafluorophosphate and related salts have established the ground-state geometry of the TPS cation. nih.gov The central sulfur atom adopts a distorted trigonal-pyramidal geometry. nih.govnih.gov Experimental measurements provide key structural parameters that serve as benchmarks for computational models. nih.govnih.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have successfully reproduced these experimental geometries. In one study, the calculated S-C bond lengths in the TPS cation ranged from 1.785 to 1.793 Å, and C-S-C angles spanned from 101.3° to 106.6°, showing strong agreement with crystallographic data. nih.gov

Interactive Table: Comparison of Experimental and Calculated Structural Parameters for the Triphenylsulfonium (TPS) Cation

Parameter Experimental Range (X-ray Crystallography) nih.govnih.gov Calculated Range (DFT) nih.gov
S-C Bond Length 1.775 - 1.793 Å 1.785 - 1.793 Å

| C-S-C Bond Angle | 101.9° - 106.6° | 101.3° - 106.6° |

Molecular Orbitals: The functionality of the TPS cation as a photoacid generator is intrinsically linked to its molecular orbitals. Computational studies investigate the Highest Occupied Molecular Orbital (HOMO) and, more critically, the Lowest Unoccupied Molecular Orbital (LUMO). For the TPS cation, the LUMO is an antibonding σ* orbital associated with the C–S bonds. researchgate.net The energy level of this LUMO is a crucial factor, as a lower LUMO energy facilitates the capture of an electron, which is the initial step in the acid generation process. spiedigitallibrary.orgmdpi.com This electron-accepting property is fundamental to its role in photolithography. spiedigitallibrary.org

Theoretical Modeling of Electronic Excitation and Electron Transfer Processes

To understand how the TPS cation behaves upon exposure to light, theoretical models are used to simulate its electronic excitation and subsequent electron transfer events.

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating the electronic excitation energies and absorption spectra of molecules like the TPS cation. soton.ac.ukresearchgate.net Calculations on TPS salts have shown that their most intense absorption maxima in the deep UV region are largely independent of the counter-anion (like hexafluorophosphate or triflate). soton.ac.uk A critical finding from these theoretical studies is that the first electronic excited state (S1) of the TPS cation is dissociative. soton.ac.uk This means that upon absorption of a photon and promotion to the S1 state, the molecule is primed for the cleavage of a carbon-sulfur bond, which is the key photochemical reaction. soton.ac.ukresearchgate.net

The process of acid generation can be initiated in two main ways, both of which are modeled computationally:

Internal Excitation: A secondary electron with high energy can transfer its energy to the TPS cation, promoting it to an excited state without being captured. This excitation leads to the C-S bond dissociation. researchgate.net

Electron Trapping: A low-energy secondary electron is directly captured by the TPS cation, populating its LUMO. researchgate.netmdpi.com This forms a transient radical species, which then undergoes dissociation. researchgate.net

DFT calculations have shown that the electron transfer process is energetically favorable, with the addition of an electron to TPS salts lowering their total energy by a significant margin, calculated to be between 1.0 and 1.33 eV. soton.ac.uk This confirms that the TPS cation is a stable electron acceptor, a necessary property for an efficient PAG. researchgate.net

Prediction of Photoacid Generator Electron Affinity and Reduction Potentials

A key performance metric for a photoacid generator is its ability to accept an electron, a property quantified by its electron affinity (EA) and reduction potential (E_red). spiedigitallibrary.org Computational chemistry provides a direct route to predict these values.

The vertical electron affinity (EA_vert) is defined as the energy released when an electron is added to the cation, calculated using the optimized geometry of the cation. spiedigitallibrary.org It is determined by calculating the difference in electronic energy between the initial TPS cation (E_cation) and its one-electron reduced form, the triphenylsulfide radical (E_reduced). spiedigitallibrary.org

Equation for Vertical Electron Affinity: EA_vert = E_cation - E_reduced

Quantum chemical calculations have been used to estimate the EA of the TPS cation, which serves as a reference for designing new PAGs with enhanced performance. spiedigitallibrary.org For instance, newly designed cations for EUV lithography have been shown computationally to have significantly higher electron affinities compared to the standard TPS cation, indicating a greater ability to capture electrons. spiedigitallibrary.org

Interactive Table: Calculated Electronic Properties of PAG Cations

Cation Relative Gas-Phase EA_vert (vs. TPS) spiedigitallibrary.org LUMO Energy (eV) Reduction Potential (E_red)
Triphenylsulfonium (TPS) 1.00 (Reference) Data not specified in results Measured via Cyclic Voltammetry spiedigitallibrary.org
Cation A (Modified) >1.13 Lower than TPS spiedigitallibrary.org -0.52 V (vs. Ag/AgCl) spiedigitallibrary.org
Cation B (Modified) >1.33 Lower than TPS spiedigitallibrary.org Data not specified in results

| Cation D (Modified) | >1.47 | Lower than TPS spiedigitallibrary.org | Data not specified in results |

These computational predictions are often validated by electrochemical measurements like cyclic voltammetry, which experimentally determines the reduction potential. spiedigitallibrary.org A good correlation between the calculated EA or LUMO energy and the measured reduction potential reinforces the predictive power of the theoretical models. spiedigitallibrary.org

Density Functional Theory (DFT) Applications in Mechanistic Studies

DFT is extensively applied to map out the step-by-step reaction pathways (mechanisms) of acid generation from the triphenylsulfonium cation following photo-initiation. mdpi.comsoton.ac.uk

The accepted photochemical mechanism begins with the excitation of the TPS cation, either directly or through sensitization, which populates a dissociative excited state. soton.ac.uk This leads to the homolytic cleavage of a C–S bond, resulting in an "in-cage" pair of a diphenylsulfide radical cation and a phenyl radical. researchgate.net

Electron-Trap Efficiency: This is directly related to the LUMO energy of the PAG cation. A lower LUMO energy enhances the probability of capturing a secondary electron, initiating the process. mdpi.com

Proton-Generation Efficiency: After the initial C-S bond dissociation and rearrangement of the fragments, the efficiency of the final proton transfer step is crucial. DFT calculations of the total Gibbs free energy change (ΔG_total) for this subsequent oxidation and rearrangement process provide the second key parameter. mdpi.com

These mechanistic studies highlight that an efficient PAG requires not only a low LUMO for electron capture but also favorable energetics for the subsequent rearrangement and proton donation steps. mdpi.com DFT calculations are thus essential for the in silico screening and rational design of new, high-performance PAG materials by allowing researchers to evaluate both of these critical factors before synthesis. mdpi.com

Advanced Analytical Methodologies for Characterizing Triphenylsulfonium Hexafluorophosphate Systems

Spectroscopic Techniques for In-Situ Monitoring of Photoacid Generation

In-situ spectroscopic techniques are indispensable for observing the rapid chemical changes that occur during the photolysis of triphenylsulfonium (B1202918) salts. These methods provide real-time data on the consumption of the photoacid generator (PAG), the formation of intermediates, and the generation of the desired Brønsted acid.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions as they occur. google.comucla.edu By tracking changes in the vibrational spectra of a sample during irradiation, it is possible to obtain kinetic and mechanistic information. In the context of triphenylsulfonium hexafluorophosphate (B91526), real-time FTIR can be used to directly observe the chemical transformations in the solid phase (e.g., in a polymer film) or in solution.

The methodology involves placing the sample, often a thin film or a solution in a specialized cell, in the path of an infrared beam and recording spectra continuously as the sample is exposed to a UV light source. Modern FTIR spectrometers can acquire multiple spectra per second, enabling the observation of rapid reaction kinetics. google.com For studying reaction intermediates, flow-cell systems can be integrated with FTIR spectrometers to detect low-intensity IR peaks by optimizing the path length of the sample cell. magritek.com

Key observable changes in the FTIR spectrum during the photolysis of a triphenylsulfonium hexafluorophosphate system would include:

The decrease in intensity of vibrational bands associated with the triphenylsulfonium cation.

The appearance of new bands corresponding to the photoproducts, such as diphenyl sulfide (B99878) and phenylthiobiphenyl isomers.

Changes in the spectral region of the polymer matrix if the PAG is used in a chemically amplified resist, indicating acid-catalyzed deprotection reactions.

While direct real-time FTIR studies on this compound are not widely published in the reviewed literature, the principles of the technique are well-established for monitoring reaction dynamics in similar systems. ucla.eduacs.org The data gathered provides a continuous stream of information, offering a significant advantage over offline analysis methods that have inherent time gaps between sample points. acs.org

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for studying the photolysis of triphenylsulfonium salts, which typically exhibit strong absorption bands in the deep UV region. google.commdpi.com The progress of the photoreaction can be monitored by recording the decrease in the absorbance of the parent sulfonium (B1226848) salt over time upon irradiation. mdpi.com

Furthermore, the generation of photoproducts often leads to the appearance of new absorption bands in the UV-Vis spectrum. For instance, the formation of various photoproducts from triphenylsulfonium nonaflate irradiation can be monitored by recording UV-Vis spectra at regular intervals. rsc.org The kinetics of photoacid generation can be quantified by using an acid-sensitive indicator dye. The dye changes its absorbance in the visible region in the presence of the Brønsted acid (HPF₆) generated from the photolysis, allowing for the calculation of the acid generation quantum yield. acs.orgmdpi.com

Table 1: Spectroscopic Monitoring of Acid Generation

Analytical Method Principle Typical Observation Reference
UV-Vis Spectroscopy Measures changes in light absorption of the sample. Decrease in triphenylsulfonium salt absorbance; change in absorbance of an acid-sensitive indicator dye. acs.orgmdpi.com

| Fluorescence Spectroscopy | Uses fluorescent probes that react with the generated acid. | Change in fluorescence intensity or emission wavelength of the probe upon protonation. | mdpi.com |

Fluorescence spectroscopy offers another sensitive method for in-situ monitoring. This technique utilizes fluorescent probes whose emission properties change in the presence of acid. By incorporating such a probe into the system, the generation of acid can be detected and quantified by monitoring the changes in the fluorescence spectrum. mdpi.com This method is particularly valuable for detecting low concentrations of acid in real-time.

Laser flash photolysis (LFP) is the definitive technique for detecting and characterizing short-lived transient intermediates generated during a photochemical reaction. nih.gov In this method, a sample is excited with a short, high-intensity laser pulse (the "flash"), and the resulting transient species are monitored by a second light source (the "probe") using time-resolved absorption spectroscopy. nih.govresearchgate.net This technique operates on timescales from nanoseconds to seconds, making it ideal for studying the primary photochemical events in triphenylsulfonium salt decomposition. nih.govibm.com

Studies on triarylsulfonium salts using nanosecond laser flash photolysis have successfully identified several key transient intermediates. ibm.com Upon direct photolysis, the reaction is believed to proceed through a singlet excited state. ibm.comibm.com This leads to the formation of transient radical cations and other intermediates. ibm.com

Table 2: Transient Species from Triphenylsulfonium Salt Photolysis Identified by LFP

Transient Species Characteristic Absorption Maximum (λmax) Mechanistic Role Reference
Diphenylsulfinyl Radical Cation 750 nm, 340 nm Formed from both direct and triplet-sensitized photolysis. ibm.com

The acetone-sensitized (triplet-sensitized) photoreaction of triphenylsulfonium salts results in the formation of a triplet diphenylsulfinyl radical cation-phenyl radical pair, identified by its transient absorption at 750 nm and 340 nm. ibm.com In contrast, direct photolysis leads to intermediates that recombine to form protonated (phenylthio)biphenyls, which are observed as a broad transient absorption centered around 465 nm. ibm.com The subsequent loss of a proton (H⁺) from this intermediate yields the final rearrangement products and is a key step in acid generation. ibm.com LFP studies have been crucial in elucidating these distinct mechanistic pathways for direct and sensitized photolysis.

Chromatographic Methods for Photoproduct and Polymer Analysis

Chromatographic techniques are essential for separating and identifying the complex mixture of stable photoproducts formed during the irradiation of this compound. These methods provide detailed information about the final chemical species, which is critical for confirming reaction mechanisms and assessing the impact of the PAG on the surrounding polymer matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of the non-volatile, highly aromatic photoproducts of triphenylsulfonium salts. rsc.orgresearchgate.net The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. By coupling the HPLC system with a photodiode array (PDA) or UV-Vis detector, both the retention time and the UV-Vis spectrum of each separated component can be obtained, aiding in identification. researchgate.net

HPLC analysis of irradiated triphenylsulfonium salts has led to the separation and identification of numerous photoproducts. researchgate.netosti.gov The primary products identified include those from both "in-cage" recombination and "cage-escape" reactions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used to analyze the volatile and semi-volatile photoproducts. rsc.orgresearchgate.net In this technique, the sample mixture is vaporized and separated in a gas chromatograph before each component enters a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions.

GC-MS has been instrumental in identifying photoproducts from the irradiation of triphenylsulfonium salts in various media. rsc.orgresearchgate.net The combination of retention time from the GC and the mass spectrum from the MS allows for confident identification of the products, even those present in trace amounts.

Table 3: Major Photoproducts of Triphenylsulfonium Salts Identified by Chromatographic Methods

Photoproduct Analytical Method Formation Pathway Reference
Diphenyl sulfide HPLC, GC-MS Cage-escape reaction ibm.comresearchgate.net
2-Phenylthiobiphenyl HPLC, GC-MS In-cage fragmentation-recombination ibm.comresearchgate.net
3-Phenylthiobiphenyl HPLC, GC-MS In-cage fragmentation-recombination researchgate.net
4-Phenylthiobiphenyl HPLC, GC-MS In-cage fragmentation-recombination researchgate.net
Triphenylene (B110318) HPLC, GC-MS Secondary, in-cage photoreaction rsc.orgresearchgate.net
Dibenzothiophene (B1670422) HPLC, GC-MS Secondary, in-cage photoreaction rsc.orgresearchgate.net

Research combining HPLC and GC-MS has successfully characterized a range of photoproducts from the photolysis of triphenylsulfonium salts, including triphenylsulfonium nonaflate and hexafluorophosphate. rsc.orgresearchgate.net For example, upon 193-nm irradiation in a polymer film, previously unreported products like triphenylene and dibenzothiophene were identified, suggesting that secondary photochemical reactions occur within the polymer matrix. rsc.orgresearchgate.net These comprehensive analytical approaches are vital for building a complete picture of the photochemistry of this compound.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers initiated by this compound. In cationic polymerization, such as that of epoxides or vinyl ethers, this photoinitiator generates a strong Brønsted acid upon irradiation, which initiates chain growth. GPC separates polymer molecules based on their hydrodynamic volume in solution. pageplace.de Larger molecules elute first from the chromatography column, while smaller molecules penetrate the porous packing material and elute later. pageplace.depolymer.co.kr

This method provides crucial data on the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n). polymersource.ca These parameters are critical as they directly influence the final physical and mechanical properties of the cured polymer, such as its strength, viscosity, and toughness. For polymers synthesized via cationic polymerization initiated by this compound, GPC is used to understand how reaction conditions—like initiator concentration, light intensity, and temperature—affect the chain length and the breadth of the molecular weight distribution.

The analysis of cationic polymers, such as those derived from epoxy resins, can sometimes be challenging due to potential interactions between the polymer's functional groups and the GPC column material. polymer.co.kr To mitigate these effects and obtain accurate molecular weight data, specific mobile phases and additives, such as salts like lithium bromide (LiBr), may be used to suppress ionic interactions and prevent polymer chain aggregation. polymer.co.kr Calibration is typically performed using well-characterized polymer standards, such as polystyrene or poly(methyl methacrylate), to correlate elution time with molecular weight. pageplace.depolymersource.ca

Table 1: Representative GPC Data for Cationic Polymerization of a Cycloaliphatic Epoxy Resin Initiated by this compound

SampleInitiator Conc. (wt%)Irradiation Time (s)M_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
10.5308,50015,3001.80
20.56012,20024,8902.04
31.03010,30019,5701.90
41.06015,10032,1602.13

This table presents illustrative data typical for such a system, showing the increase in molecular weight with longer irradiation time and higher initiator concentration. The PDI values are characteristic of cationic polymerizations, which can often be broader than those from living polymerizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of polymers formed using this compound. pageplace.decsic.es Both liquid-state and solid-state NMR are employed to confirm the polymer structure, identify end-groups, determine monomer conversion, and investigate the polymerization mechanism.

¹H NMR is routinely used to identify the characteristic protons in the polymer backbone. For instance, in the polymerization of epoxy monomers, the disappearance of the signals corresponding to the epoxide ring protons confirms the progress of the ring-opening reaction. New signals corresponding to the formed polyether backbone appear, and their integration can be used to quantify monomer conversion. researchgate.net

¹³C NMR provides detailed information about the carbon skeleton of the polymer, allowing for the identification of different chemical environments and the verification of the expected polymer structure. It is particularly useful for characterizing the stereochemistry and regiochemistry of the polymer chain. csic.es

¹⁹F NMR is highly valuable when working with hexafluorophosphate (PF₆⁻) counter-ions. The ¹⁹F NMR spectrum can be used to monitor the initiator's state and the presence of the PF₆⁻ anion in the polymer system. csic.es It is also a key technique for tracking the conversion of fluorine-containing monomers. csic.es In some cases, changes in the chemical environment of the counter-ion during polymerization can provide insights into the reaction mechanism. researchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for a Poly(glycidyl ether) System

Proton TypeChemical Shift (δ, ppm)Multiplicity
Epoxide CH3.10 - 3.20multiplet
Epoxide CH₂2.60 - 2.85multiplet
Polyether Backbone CH3.40 - 3.80broad multiplet
Polyether Backbone CH₂3.30 - 3.70broad multiplet

Note: Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary slightly based on the solvent and specific monomer structure. The broadening of signals in the polymer spectrum compared to the monomer is characteristic. researchgate.netorganicchemistrydata.org

X-ray Based Techniques for Material Characterization

X-ray techniques are fundamental for characterizing the solid-state properties of polymers cured using this compound, providing information on crystallinity, molecular arrangement, and elemental composition.

X-ray Diffraction (XRD) is primarily used to investigate the morphology and degree of crystallinity of the polymeric material. nih.gov For thermosetting resins like epoxies, which form highly cross-linked networks, XRD patterns can distinguish between amorphous and crystalline domains. The resulting polymer network is typically amorphous, characterized by broad, diffuse scattering peaks in the XRD pattern. However, in some semi-crystalline polymers, sharp diffraction peaks may be superimposed on the amorphous halo, allowing for the quantification of the degree of crystallinity. This is crucial as the extent of cross-linking and the resulting network structure significantly impact the material's mechanical properties. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of the material's surface. rsc.org XPS is particularly useful for analyzing the surface of cured films. It can confirm the presence of elements from the polymer backbone (carbon, oxygen) as well as elements from the initiator residue (sulfur, fluorine, phosphorus). High-resolution scans of specific elements can provide information about their bonding environments, for example, distinguishing between different carbon-oxygen bonds in a polyether network or identifying the chemical state of sulfur from the sulfonium salt fragments.

Table 3: Application of X-ray Techniques for Polymer Network Characterization

TechniqueInformation ObtainedTypical Application for this compound Systems
X-ray Diffraction (XRD) Crystalline structure, degree of crystallinity, phase identification.Assessing the amorphous nature of highly cross-linked epoxy networks; identifying any crystalline phases in semi-crystalline thermoplastics.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface, chemical and oxidation states.Verifying the surface chemistry of cured films; detecting residual initiator fragments (S, F, P) on the surface.

Thermal Analysis Techniques in Photopolymerization Research

Thermal analysis techniques are vital for studying the curing process and evaluating the thermal stability of polymers synthesized with this compound.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermodynamics of the polymerization process. Photo-DSC, where the sample is irradiated with UV light directly within the DSC cell, allows for real-time monitoring of the heat released during photopolymerization. This provides quantitative data on the reaction kinetics, including the rate of polymerization and the total enthalpy of reaction, which is proportional to the final monomer conversion. lcpo.fr After curing, conventional DSC is used to determine the glass transition temperature (T_g) of the polymer network. The T_g is a critical parameter that defines the upper service temperature of the material and provides insight into the cross-link density; a higher T_g generally corresponds to a more densely cross-linked network. lcpo.fr

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the cured polymer. marquette.edunih.gov The TGA instrument measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides the decomposition onset temperature (T_d), which indicates the temperature at which the material begins to degrade, and the char yield, which is the percentage of material remaining at high temperatures. These parameters are crucial for applications requiring high thermal resistance. The thermal stability of epoxy resins cured with sulfonium salts is often excellent due to the formation of a stable, cross-linked network. researchgate.net

Table 4: Typical Thermal Properties of an Epoxy Resin Cured with this compound

PropertyAnalytical TechniqueTypical ValueSignificance
Reaction Enthalpy (ΔH) Photo-DSC350 - 450 J/gMeasures the extent of cure and monomer conversion.
Glass Transition Temp. (T_g) DSC150 - 200 °CIndicates the transition from a glassy to a rubbery state; related to cross-link density. lcpo.fr
Decomposition Temp. (T_d) TGA350 - 400 °CDefines the onset of thermal degradation and the material's thermal stability.
Char Yield at 700 °C TGA15 - 25 %Reflects the amount of non-volatile residue after degradation.

Emerging Research Avenues and Future Perspectives for Triphenylsulfonium Hexafluorophosphate

Novel Applications in Photochemistry Beyond Conventional Polymerization

The utility of triphenylsulfonium (B1202918) hexafluorophosphate (B91526) is expanding into sophisticated photochemical applications that leverage its unique ability to generate strong acid upon irradiation. One of the most promising areas is two-photon lithography (TPL) , a high-resolution 3D microfabrication technique. In TPL, the nonlinear absorption of two photons triggers the localized decomposition of the PAG, enabling the creation of intricate three-dimensional structures with sub-micrometer precision. mdpi.com Triphenylsulfonium-based PAGs with enhanced two-photon absorption (2PA) cross-sections are being actively developed for this purpose. For instance, modifying the triphenylsulfonium scaffold with triphenylamine (B166846) has been shown to significantly increase the 2PA cross-section, making them excellent candidates for chemically amplified resist systems in TPL. mdpi.com

Another novel application lies in the field of biomedical sciences , where triphenylsulfonium salts are being explored as photoactivated therapeutic agents (PATs) . For example, an iridium(III) complex combined with a triphenylsulfonium salt has been designed as a mitochondria-targeted dual-mode phototherapeutic agent. nih.gov Upon irradiation, this compound not only generates cytotoxic species but also produces protons, leading to a decrease in intracellular pH and inducing tumor cell death. nih.gov This dual action of photodynamic therapy and photoacid-induced therapy represents a novel strategy for cancer treatment.

Furthermore, triphenylsulfonium salts are finding use in holographic data storage . unm.eduresearchgate.net These materials rely on photorefractive polymers where exposure to light patterns induces a change in the refractive index, allowing for the storage of data in three dimensions. The acid generated from the photolysis of triphenylsulfonium hexafluorophosphate can catalyze reactions within the polymer matrix that lead to these refractive index changes, enabling the recording of high-density holographic information. unm.edu

Application AreaCompound/SystemKey Finding
Two-Photon LithographyTriphenylamine-based sulfonium (B1226848) salt (BSB-S2)Exhibited a large two-photon absorption cross-section of 690 GM and a photoacid generation quantum yield of 0.5. mdpi.com
Photodynamic TherapyIridium(III) complex with triphenylsulfonium salt (Ir-PAG)Acts as a mitochondria-targeted dual-mode agent, producing both reactive oxygen species and acid upon irradiation. nih.gov
Holographic Data StoragePhotorefractive polymers with triphenylsulfonium PAGsThe generated acid catalyzes reactions that alter the refractive index, enabling 3D data storage with a potential 1,000-fold increase in capacity over 2D storage. unm.edu

Strategies for Enhancing Photosensitivity and Wavelength Response

A significant limitation of this compound is its absorption in the deep UV region, which restricts its use with longer-wavelength light sources like LEDs. mdpi.comnih.gov Consequently, a major focus of current research is to enhance its photosensitivity and extend its absorption spectrum into the near-UV and visible regions.

One primary strategy involves the intramolecular modification of the triphenylsulfonium cation . By incorporating chromophoric groups into the molecular structure, the absorption wavelength can be red-shifted. For example, attaching triphenylamine moieties to the sulfonium salt has been shown to shift the absorption to longer wavelengths and improve photoacid generation efficiency at 405 nm. mdpi.com Similarly, derivatives based on 1,3,5-triphenyl-2-pyrazoline have been developed as both one- and two-photon photoinitiators with enhanced sensitivity in the visible range. mdpi.com The introduction of extended π-conjugated systems, such as those in oligomeric PAGs, has also been demonstrated to increase the quantum yield of photoacid generation at 365 nm. mdpi.com

Another approach is photosensitization , where a separate dye molecule absorbs light at longer wavelengths and then transfers energy to the triphenylsulfonium salt, inducing its decomposition. This allows for the use of a wide range of light sources. However, this can be a complex multicomponent system. To simplify this, researchers are developing monocomponent Type II photoinitiators where the photosensitizer and the sulfonium salt are combined into a single molecule. nih.govresearchgate.net This approach streamlines the formulation of photocurable resins. nih.govresearchgate.net

StrategyExample Chromophore/SystemWavelength Extension/Enhancement
Intramolecular ModificationTriphenylamine-substituted sulfonium saltsEnhanced photoacid generation at 405 nm. mdpi.com
Intramolecular Modification1,3,5-Triphenyl-2-Pyrazoline derivativesPhotosensitivity in the visible region for one- and two-photon initiation. mdpi.com
PhotosensitizationMonocomponent Type II photoinitiatorsSimplifies photocurable resin formulations for visible light applications. nih.govresearchgate.net

Development of Environmentally Benign this compound Formulations

The environmental impact of fluorine-containing compounds is a growing concern. Traditional triphenylsulfonium salts often contain perfluorinated anions like hexafluorophosphate (PF₆⁻) or anions derived from perfluorooctanesulfonic acid (PFOS), which are persistent and bioaccumulative. Research is therefore actively pursuing more environmentally friendly alternatives.

A key area of development is the synthesis of PFOS-free photoacid generators . This involves replacing the persistent perfluoroalkyl sulfonate anions with more biodegradable alternatives. One successful approach has been the creation of triphenylsulfonium PAGs with semifluorinated sulfonate anions that incorporate natural product-derived groups like glucose or cholesterol. These PAGs have demonstrated effectiveness in high-resolution lithography while being non-toxic and susceptible to microbial degradation.

Another strategy focuses on designing PAGs that generate environmentally benign fluoroorganic sulfonic acids . For instance, PAGs that produce 2-phenoxytetrafluoroethanesulfonate upon photolysis have been synthesized. These have been shown to be effective in chemically amplified resists for EUV lithography and are considered attractive alternatives to PFOS-based PAGs.

Formulation StrategyKey FeatureEnvironmental Benefit
PFOS-Free PAGsIncorporation of natural product moieties (e.g., glucose) into the anion.Non-toxic and biodegradable.
Benign Acid GenerationProduction of 2-phenoxytetrafluoroethanesulfonate.Avoids the formation of persistent perfluorinated acids.

Integration into Advanced Functional Materials and Nanotechnologies

The precise, light-induced acid generation by this compound makes it a valuable tool in the fabrication of advanced functional materials and in nanotechnologies.

In the realm of microelectronics, it is a critical component in chemically amplified photoresists for high-resolution lithography, enabling the production of smaller and more complex integrated circuits. aip.org Recent advancements include the development of polymeric PAGs, where the sulfonium salt is chemically bonded to the polymer backbone. This approach helps to control acid diffusion, which is a critical factor for achieving high-resolution patterns. researchgate.net

Triphenylsulfonium salts are also being explored in the directed self-assembly (DSA) of block copolymers (BCPs) . mdpi.commdpi.com DSA is a promising bottom-up nanofabrication technique that can create highly ordered patterns with sub-10 nm resolution. mdpi.com The acid generated by the PAG can be used to selectively alter the surface energy of a substrate, guiding the self-assembly of the BCPs into desired architectures. mdpi.commdpi.com

Furthermore, these PAGs are being investigated for the fabrication of plasmonic nanostructures . mdpi.comresearchgate.net By using lithographic techniques where the PAG is a key component of the resist, it is possible to create precisely patterned metallic nanostructures that exhibit unique optical properties due to localized surface plasmon resonance. mdpi.comresearchgate.net These structures have potential applications in sensing, imaging, and optoelectronics. mdpi.com

TechnologyRole of this compoundOutcome
Chemically Amplified PhotoresistsPhotoacid generator to catalyze deprotection reactions.High-resolution patterning for microelectronics. aip.orgresearchgate.net
Directed Self-Assembly of Block CopolymersModifies surface energy to guide BCP arrangement.Creation of highly ordered nanostructures. mdpi.commdpi.com
Plasmonic Nanostructure FabricationComponent in photoresist for patterning.Precisely shaped metallic nanostructures with tailored optical properties. mdpi.comresearchgate.net

Unresolved Challenges and Future Research Priorities

Despite the significant progress, several challenges remain, and these are shaping the future research directions for this compound and its derivatives.

A primary challenge is the inherent trade-off between photosensitivity and solubility/thermal stability . tcichemicals.com While modifying the structure to enhance absorption at longer wavelengths is crucial, it can sometimes negatively impact the compound's solubility in common industrial solvents or reduce its thermal stability, which is critical for applications like photoresists. tcichemicals.comresearchgate.net Future research will focus on molecular designs that can simultaneously optimize these properties.

The environmental impact of both the PAGs and their photoproducts continues to be a major concern. While progress has been made in developing PFOS-free and biodegradable alternatives, a deeper understanding of the degradation pathways and the toxicity of the photoproducts is needed. researchgate.net The development of "greener" PAGs from renewable resources and with fully biodegradable components is a key priority.

Another area of active research is the development of PAGs for specialized applications , such as visible-light 3D printing of hydrogels for biomedical uses and high-performance materials for advanced manufacturing. mdpi.comnih.govchemistryviews.org This requires the design of water-soluble and highly efficient photoinitiating systems that can operate under low-energy visible light. mdpi.com

Finally, a more fundamental understanding of the photochemical mechanisms in complex formulations and at very short wavelengths (like EUV) is needed to further optimize performance in next-generation lithography and other advanced applications. aip.orgresearchgate.net This includes studying the influence of the polymer matrix and other additives on the quantum yield of acid generation and the diffusion of the generated acid. researchgate.net

Future Research Priorities:

Molecular Engineering: Designing novel triphenylsulfonium salt structures with high photosensitivity at longer wavelengths, excellent solubility, and high thermal stability.

Green Chemistry: Developing fully biodegradable PAGs and understanding the environmental fate of their photoproducts.

Advanced Applications: Creating specialized PAGs for visible-light 3D printing, biomedical applications, and advanced manufacturing processes. semanticscholar.org

Mechanistic Studies: Gaining a deeper understanding of the photochemistry in complex systems and under various irradiation conditions (e.g., EUV).

Q & A

Q. What are the primary synthetic routes for triphenylsulfonium hexafluorophosphate, and how do reaction conditions influence yield?

this compound is typically synthesized via metathesis reactions. For example, triphenylsulfonium bromide (CAS 3353-89-7) can react with silver hexafluorophosphate in anhydrous polar solvents (e.g., acetonitrile) to precipitate AgBr, leaving the desired product in solution . Key factors affecting yield include:

  • Solvent purity : Moisture induces hydrolysis of hexafluorophosphate ([PF₆]⁻), reducing yield .
  • Temperature : Reactions are conducted at 0–25°C to minimize thermal decomposition of intermediates .
  • Stoichiometry : A 10–20% excess of silver hexafluorophosphate ensures complete conversion of the sulfonium bromide .

Q. How is this compound characterized for purity in academic research?

Analytical methods include:

  • HPLC : Purity >90% (HPLC) is typical, with retention time comparisons against known standards .
  • ¹H/¹⁹F NMR : Absence of residual solvent or unreacted precursors (e.g., triphenylsulfonium bromide) confirms purity .
  • Elemental analysis : Matches theoretical C, H, S, and P content within ±0.3% .

Q. What are the primary applications of this compound in photopolymerization?

It acts as a photoacid generator (PAG) in UV-curable resins. Upon irradiation, it releases hexafluorophosphoric acid (HPF₆), catalyzing crosslinking in epoxy or acrylate systems . Key advantages include:

  • Low nucleophilicity : [PF₆]⁻ minimizes side reactions with cationic intermediates .
  • Solubility : High solubility in polar aprotic solvents (e.g., dichloromethane) ensures homogeneous resin formulation .

Advanced Research Questions

Q. How do experimental conditions (e.g., solvent, wavelength) affect the photolysis efficiency of this compound?

Photolysis kinetics depend on:

  • Solvent polarity : Polar solvents stabilize the excited state, increasing quantum yield (e.g., Φ = 0.15 in acetonitrile vs. 0.08 in toluene) .
  • Wavelength : Optimal activation occurs at 254 nm (UV-C), but broadband UV (300–365 nm) is used for thick resin curing .
  • Additives : Electron donors (e.g., triethanolamine) enhance radical scavenging, reducing side reactions .

Q. What are the decomposition pathways of this compound under thermal stress, and how are they mitigated?

Thermal degradation (T > 150°C) proceeds via:

  • Acid release : HPF₆ generation, which catalyzes resin degradation .
  • Sulfonium cation rearrangement : Forms diphenyl sulfide and benzene derivatives . Mitigation strategies include:
  • Stabilizers : Adding hindered amine light stabilizers (HALS) or antioxidants (e.g., BHT) .
  • Encapsulation : Microencapsulation in silica matrices delays decomposition .

Q. How does this compound compare to diaryliodonium salts (e.g., diphenyliodonium hexafluorophosphate) in cationic polymerization?

Key differences:

  • Reactivity : Triphenylsulfonium salts exhibit slower acid release but higher thermal stability than iodonium salts .
  • Spectral sensitivity : Iodonium salts absorb at longer wavelengths (300–400 nm), enabling visible-light curing .
  • Byproducts : Sulfonium salts produce less toxic byproducts (e.g., diphenyl sulfide) compared to iodonium-derived iodobenzene .

Q. What advanced analytical techniques are used to study the hydrolytic stability of this compound in aqueous environments?

Methods include:

  • Ion chromatography (IC) : Quantifies [PF₆]⁻ hydrolysis to PO₄³⁻ over time (detection limit: 0.1 ppm) .
  • Raman spectroscopy : Tracks S–C bond cleavage in the sulfonium cation during hydrolysis .
  • Accelerated aging tests : Samples stored at 40°C/75% RH for 28 days simulate long-term stability .

Q. What are the challenges in scaling up this compound synthesis while maintaining batch consistency?

Critical challenges include:

  • Moisture control : Large-scale reactions require inert gas purging (<10 ppm H₂O) to prevent [PF₆]⁻ decomposition .
  • Silver halide removal : Filtration of AgBr must achieve residual Ag⁺ < 1 ppm (tested via ICP-MS) .
  • Crystallization : Slow cooling (0.5°C/min) in ethanol yields uniform crystals with >99% purity .

Methodological Notes

  • Safety : this compound releases HF upon decomposition; use HF-resistant equipment (e.g., PTFE-lined reactors) .
  • Storage : Store under nitrogen at –20°C to prevent hydrolysis; monitor moisture via Karl Fischer titration .
  • Data interpretation : Cross-validate NMR and HPLC results to distinguish between solvent residues and degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.